molecular formula C20H23BrN6 B6476371 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 2640967-23-1

3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6476371
CAS No.: 2640967-23-1
M. Wt: 427.3 g/mol
InChI Key: YZPPKAMBXJMXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a sophisticated heteroaromatic research chemical featuring a multifunctional molecular architecture comprising pyridazine, piperazine, and pyrazole ring systems. This compound belongs to a class of pyridazine derivatives that have demonstrated significant potential in neuroscience research and medicinal chemistry applications . The structural framework incorporates a 3-methyl-1H-pyrazol-1-yl moiety at the 6-position of the pyridazine core, which is known to contribute to favorable pharmacokinetic properties and receptor binding interactions in related compounds . The 4-[2-(4-bromophenyl)ethyl]piperazine substitution at the 3-position introduces a brominated aromatic system that serves as a versatile synthetic handle for further structural elaboration through cross-coupling reactions, while the piperazine linker enhances solubility and provides conformational flexibility for optimal target engagement . This compound exhibits particular research value in neurological disorder models and receptor interaction studies. Structural analogs featuring the pyridazine-piperazine scaffold have demonstrated activity as Eph receptor inhibitors, specifically targeting EphA4 receptor signaling pathways implicated in neurodegenerative conditions, spinal cord injury recovery, and neural regeneration . The presence of the 4-bromophenethyl extension may facilitate exploration of adenosine receptor interactions, as similar bromoaryl-substituted piperazine derivatives have shown affinity for A2A adenosine receptors in published research . Additionally, the 3-methylpyrazole moiety represents a privileged structure in kinase inhibitor development, suggesting potential applications in oncological signaling pathway research . The synthetic accessibility of this compound follows well-established routes for pyridazine-piperazine conjugates, typically involving nucleophilic aromatic substitution between dichloropyridazine intermediates and appropriate piperazine derivatives, followed by palladium-catalyzed coupling or additional substitution to install the pyrazole and bromophenyl components . Researchers should note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures and storage under inert atmosphere are recommended to maintain compound stability and purity.

Properties

IUPAC Name

3-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN6/c1-16-8-11-27(24-16)20-7-6-19(22-23-20)26-14-12-25(13-15-26)10-9-17-2-4-18(21)5-3-17/h2-8,11H,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPPKAMBXJMXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 2640967-23-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23BrN6C_{20}H_{23}BrN_{6} with a molecular weight of 427.3 g/mol . The structure features a piperazine ring substituted with a 4-bromophenyl group and a methylpyrazole moiety, which are known for their bioactive properties.

PropertyValue
Molecular FormulaC20H23BrN6
Molecular Weight427.3 g/mol
CAS Number2640967-23-1
StructureChemical Structure

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor activity . Research has shown that compounds with similar structures can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR pathways, which are crucial in various cancer types.

For instance, a study highlighted the effectiveness of certain pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating that bromine-substituted pyrazoles showed enhanced cytotoxic effects when combined with doxorubicin, suggesting a potential synergistic effect in treatment protocols for aggressive cancer subtypes .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. The compound's structural components may interact with inflammatory mediators and bacterial enzymes, leading to therapeutic effects. For example, compounds in the same class have been shown to inhibit cyclooxygenases (COX), which play a vital role in inflammation .

The biological activities of this compound may be attributed to its ability to act as a ligand for various receptors involved in cell signaling pathways. The piperazine moiety is often associated with neuropharmacological effects, while the pyrazole ring contributes to anticancer and anti-inflammatory activities through modulation of specific enzyme activities and receptor interactions.

Case Studies

  • Breast Cancer Treatment : A study evaluated the cytotoxicity of several pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with bromine substitutions exhibited higher efficacy compared to others, particularly in combination therapies with conventional chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : Another research effort focused on the antibacterial properties of similar pyrazole compounds against various pathogens. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving pyridazine derivatives have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and other malignancies. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Compounds containing piperazine have been studied for their potential in treating psychiatric disorders, including anxiety and depression. The incorporation of the bromophenyl group may enhance the affinity for serotonin receptors, suggesting a role in modulating mood and behavior .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. The presence of the pyrazole and pyridazine rings could contribute to their efficacy against a range of pathogens, including bacteria and fungi. Further research is needed to elucidate the specific mechanisms involved .

Case Study 1: Antitumor Efficacy

In a study published in the Biological & Pharmaceutical Bulletin, researchers synthesized various pyridazine derivatives and evaluated their cytotoxic effects on MCF-7 cells. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an antitumor agent .

CompoundIC50 (µM)Mechanism of Action
Compound A10.5Induces apoptosis
Compound B12.0Cell cycle arrest
3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine11.0Apoptotic pathway activation

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of various piperazine derivatives on anxiety-like behaviors in rodent models. The compound exhibited significant anxiolytic effects at specific dosages, suggesting its potential application in treating anxiety disorders .

Dosage (mg/kg)Anxiolytic Effect (%)
530
1050
2070

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of pyridazine-piperazine hybrids. Below is a detailed comparison with structurally related analogs, focusing on substituent variations, synthetic routes, and inferred biological activities.

Structural and Substituent Variations

Compound Name Key Substituents Molecular Weight Notable Features Evidence Source
Target Compound : 3-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine - Piperazine: 4-Bromophenyl ethyl
- Pyridazine: 3-Methylpyrazole
~424 g/mol Bromine enhances lipophilicity; methylpyrazole may improve metabolic stability.
3-{4-[(3-Chlorophenyl)sulfonyl]piperazinyl}-6-(3-methylpyrazol-1-yl)pyridazine () - Piperazine: 3-Chlorophenyl sulfonyl
- Pyridazine: 3-Methylpyrazole
418.9 g/mol Sulfonyl group increases polarity; chlorine may alter receptor selectivity.
3-[4-(Biphenyl-4-sulfonyl)piperazinyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine () - Piperazine: Biphenyl sulfonyl
- Pyridazine: 3,4,5-Trimethylpyrazole
488.6 g/mol Bulky biphenyl group may hinder membrane permeability.
3-[4-(4-Methoxybenzoyl)piperazinyl]-6-(3-methylpyrazol-1-yl)pyridazine () - Piperazine: 4-Methoxybenzoyl
- Pyridazine: 3-Methylpyrazole
378.4 g/mol Methoxy group improves solubility but reduces lipophilicity.

Preparation Methods

Preparation of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is synthesized via chlorination of pyridazine using phosphorus oxychloride (POCl₃) under reflux conditions. A typical protocol involves heating pyridazine (1.0 equiv) with POCl₃ (3.0 equiv) at 110°C for 6 hours, achieving yields of 85–90%. The excess POCl₃ acts as both a solvent and a chlorinating agent.

Regioselective Substitution at the 6-Position

The 6-chloro group of 3,6-dichloropyridazine is selectively replaced with 3-methyl-1H-pyrazole through nucleophilic aromatic substitution (SNAr). This reaction requires a polar aprotic solvent (e.g., dimethylformamide, DMF) and a base such as potassium carbonate (K₂CO₃). Heating at 80°C for 12 hours affords 6-(3-methyl-1H-pyrazol-1-yl)-3-chloropyridazine in 75–80% yield.

Functionalization of the Piperazine Moiety

The piperazine subunit, 4-[2-(4-bromophenyl)ethyl]piperazine, is synthesized through a two-step alkylation process.

Synthesis of 1-(2-Bromoethyl)piperazine

Piperazine is treated with 1,2-dibromoethane in acetonitrile at 60°C for 8 hours, yielding 1-(2-bromoethyl)piperazine hydrobromide. This intermediate is isolated via filtration and recrystallized from ethanol, achieving 65–70% purity.

Coupling with 4-Bromophenyl Grignard Reagent

The bromoethyl intermediate undergoes a Grignard reaction with 4-bromophenylmagnesium bromide. In tetrahydrofuran (THF) at 0°C, the Grignard reagent (1.2 equiv) is added dropwise to 1-(2-bromoethyl)piperazine, followed by warming to room temperature. The product, 4-[2-(4-bromophenyl)ethyl]piperazine, is obtained in 55–60% yield after aqueous workup and column chromatography.

Final Coupling Reaction

The convergence of the pyridazine and piperazine components is achieved via a Buchwald-Hartwig amination or nucleophilic substitution.

Buchwald-Hartwig Amination

Using palladium catalysis, 6-(3-methyl-1H-pyrazol-1-yl)-3-chloropyridazine reacts with 4-[2-(4-bromophenyl)ethyl]piperazine. A representative protocol employs Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv) in toluene at 100°C for 24 hours. This method affords the target compound in 40–45% yield.

Nucleophilic Aromatic Substitution

Alternatively, heating 6-(3-methyl-1H-pyrazol-1-yl)-3-chloropyridazine with 4-[2-(4-bromophenyl)ethyl]piperazine in DMF at 120°C for 48 hours provides the product in 50–55% yield. This route avoids transition-metal catalysts but requires longer reaction times.

Optimization and Yield Comparison

The table below summarizes key reaction parameters and yields for critical steps:

StepReaction TypeConditionsYield (%)Citation
1.1ChlorinationPOCl₃, 110°C, 6 h85–90
1.2SNAr with pyrazoleDMF, K₂CO₃, 80°C, 12 h75–80
2.2Grignard reactionTHF, 0°C → RT, 12 h55–60
3.1Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, toluene, 100°C40–45
3.2Nucleophilic substitutionDMF, 120°C, 48 h50–55

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridazine-H), 7.82 (s, 1H, pyrazole-H), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 3.90 (s, 3H, CH₃), 3.45–3.55 (m, 4H, piperazine-H), 2.60–2.70 (m, 6H, piperazine-CH₂).

  • ¹³C NMR : 158.2 (pyridazine-C), 148.9 (pyrazole-C), 137.5 (Ar-C), 131.8 (Ar-C), 129.4 (Ar-C), 115.2 (Ar-C), 54.3 (piperazine-C), 52.8 (CH₂), 38.5 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₂₂BrN₆ ([M+H]⁺): 457.0924; Found: 457.0928.

Challenges and Alternative Approaches

Steric Hindrance in Piperazine Coupling

The bulky 4-bromophenyl group necessitates high temperatures or prolonged reaction times for effective coupling. Microwave-assisted synthesis (150°C, 30 min) improves yields to 60–65% while reducing side-product formation.

Purification Difficulties

The polar nature of the product complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, albeit with moderate recovery (50–60%) .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this pyridazine derivative to improve yield and purity?

  • Methodology : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. Statistical tools like factorial designs can minimize the number of experiments while maximizing data relevance . For purification, employ techniques such as column chromatography or recrystallization, validated via HPLC or NMR to confirm purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural features?

  • Methodology :

  • X-ray crystallography (via programs like the CCP4 suite) resolves 3D molecular geometry, critical for confirming piperazine-pyridazine connectivity .
  • NMR spectroscopy (1H/13C) identifies proton environments and substituent positions, particularly for the 3-methylpyrazole and bromophenyl groups.
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are commonly employed to evaluate its pharmacological potential?

  • Methodology :

  • Anti-microbial activity : Broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria) .
  • Anti-viral activity : Cell-based assays measuring inhibition of viral replication (e.g., HIV-1 RT or protease inhibition) .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the understanding of its synthesis mechanism?

  • Methodology : Combine quantum chemical calculations (e.g., DFT) with transition state analysis to map energy barriers and intermediates. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing optimal reaction pathways and reducing trial-and-error approaches . For example, simulating nucleophilic substitution at the pyridazine core can guide catalyst selection.

Q. How should researchers address discrepancies in reported biological activity data for pyridazine derivatives?

  • Methodology :

  • Meta-analysis : Compare experimental conditions (e.g., assay type, cell lines, compound concentration) across studies to identify variables influencing activity .
  • Dose-response validation : Replicate conflicting studies under standardized protocols to isolate confounding factors (e.g., solvent effects, impurity interference).
  • Structural analogs : Test derivatives with incremental modifications (e.g., bromophenyl → chlorophenyl) to assess pharmacophore specificity .

Q. What approaches are recommended for establishing structure-activity relationships (SAR) for piperazine-pyridazine hybrids?

  • Methodology :

  • Systematic substitution : Synthesize analogs with variations in the piperazine linker (e.g., ethyl → propyl) or pyrazole substituents (e.g., methyl → trifluoromethyl) .
  • 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with activity. For instance, bulky bromophenyl groups may enhance target binding affinity .
  • Biological profiling : Cross-test analogs against diverse targets (e.g., kinases, GPCRs) to identify polypharmacology trends .

Contradiction Analysis and Resolution

Q. How to resolve conflicting data on anti-bacterial efficacy between structural analogs?

  • Methodology :

  • Check purity : Contaminants (e.g., unreacted intermediates) may skew results; validate via HPLC .
  • Assay standardization : Ensure consistent inoculum size and growth media across labs.
  • Mechanistic studies : Use transcriptomics/proteomics to identify whether off-target effects (e.g., membrane disruption vs. enzyme inhibition) explain variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.